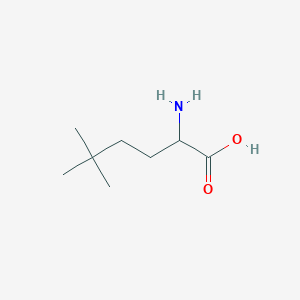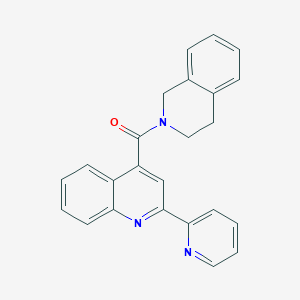
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide" is a structurally complex molecule that is likely to be of interest in pharmacological studies due to the presence of a benzamide moiety, which is a common feature in many bioactive compounds. The molecule contains several functional groups, including an ethoxy group, a dimethylamino group, and a 4-methylpiperazine, which could contribute to its binding affinity and selectivity towards biological targets such as receptors.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported in the literature. For instance, a series of benzamide derivatives with a piperazine ring have been synthesized and tested for their binding affinity at dopamine receptors . Another study reported the synthesis of benzamide derivatives derived from metoclopramide, which exhibited gastrointestinal prokinetic and antiemetic activities . These studies suggest that the synthesis of such compounds typically involves the formation of an amide bond between an appropriate benzoyl chloride or benzoic acid and an amine-containing compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their binding affinity and selectivity. For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring have been shown to affect the affinity for dopamine D4 receptors . The conformational flexibility or rigidity introduced by different linkers can also impact the binding profile of these molecules at various receptors .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring and the nature of the amine moiety. For instance, the presence of a dimethylamino group can affect the electron density on the benzamide ring, potentially altering its reactivity in further chemical transformations. The synthesis of radiolabeled benzamide derivatives has been reported, which involves the introduction of a radioactive carbon isotope into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The solubility, lipophilicity, and stability of these compounds can determine their suitability as drug candidates. For example, the presence of an ethoxy group could affect the compound's solubility in organic solvents, while the dimethylamino and piperazine groups could influence its basicity and overall stability. The crystal structure and barrier to rotation around certain bonds in related compounds have been studied using X-ray crystallography and dynamic NMR spectroscopy, providing insights into their conformational preferences .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study on thiazolidinone derivatives, including those related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide, has been conducted to evaluate their antimicrobial activity against several bacterial and fungal strains. The synthesis involved a condensation reaction to obtain Schiff base derivatives, leading to the formation of thiazolidinones. These compounds showed significant activity against both bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Gastrointestinal Prokinetic Activity
In another research, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized and examined for their pharmacological activities. Among these derivatives, one exhibited balanced gastrointestinal prokinetic and antiemetic activities, marking it as a new type of gastrointestinal prokinetic agent. This highlights the compound's potential in addressing gastrointestinal motility disorders (Sakaguchi et al., 1992).
Antidepressant and Anxiolytic Effects
A study on phenylpiperazine derivatives, structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzamide, demonstrated antidepressant-like and anxiolytic-like effects in animal models. These compounds showed high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and were full 5-HT1A and 5-HT7 receptor antagonists. The findings suggest their potential use in treating depression and anxiety disorders (Pytka et al., 2015).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-5-30-22-12-8-20(9-13-22)24(29)25-18-23(28-16-14-27(4)15-17-28)19-6-10-21(11-7-19)26(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGGKSYBCPXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)



![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)


![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)
![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)